(2S)-2,6-dimethylheptyl hydrogen sulfate
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Overview
Description
(2S)-2,6-dimethylheptyl hydrogen sulfate is the (S)-enantiomer of 2,6-dimethylheptyl hydrogen sulfate. It is a conjugate acid of a (2S)-2,6-dimethylheptyl sulfate. It is an enantiomer of a (2R)-2,6-dimethylheptyl hydrogen sulfate.
Scientific Research Applications
Marine Biology and Ecology
(2S)-2,6-Dimethylheptyl hydrogen sulfate has been identified in marine organisms, such as ascidians. In a study by Rosa et al. (1997), this compound was isolated from a marine ascidian and analyzed for its cytotoxicity. It demonstrated cytotoxic effects in certain bioassays, suggesting potential ecological roles or applications in understanding marine biodiversity and chemical ecology (Rosa et al., 1997).
Biochemical Research
In biochemical research, understanding the pathways and mechanisms of related compounds is crucial. For example, studies on hydrogen sulfide (H2S) pathways, to which this compound is structurally related, have been conducted. Brancaleone et al. (2016) explored how d-Penicillamine, a structurally similar compound to cysteine, impacts the H2S pathway, highlighting the importance of structural analogs in biochemical research (Brancaleone et al., 2016).
Pharmacological Research
Although excluding direct drug use and dosage, the understanding of this compound's role in broader pharmacological contexts is valuable. Bełtowski (2015) discussed the significance of hydrogen sulfide in pharmacology, providing insight into how structurally related compounds might be studied for their physiological roles and therapeutic potential (Bełtowski, 2015).
Environmental and Health Implications
Research into compounds like this compound can have environmental and health implications. Attene-Ramos et al. (2007) studied hydrogen sulfide's genotoxicity, which could provide a framework for understanding the environmental and health impacts of structurally or functionally related compounds (Attene-Ramos et al., 2007).
Properties
Molecular Formula |
C9H20O4S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
[(2S)-2,6-dimethylheptyl] hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m0/s1 |
InChI Key |
LICTUMJMBMBMQH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)COS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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